Sepiapterin

Overview

Description

It is a yellow pigment initially found in the sepia mutant of Drosophila melanogaster . Sepiapterin can be metabolized into tetrahydrobiopterin via a salvage pathway, which is an essential cofactor in humans for the breakdown of phenylalanine and a catalyst of the metabolism of phenylalanine, tyrosine, and tryptophan to precursors of the neurotransmitters dopamine and serotonin .

Mechanism of Action

Target of Action

Sepiapterin primarily targets the enzyme phenylalanine-4-hydroxylase (PAH) . PAH is crucial for the conversion of phenylalanine to tyrosine . This compound also targets nitric oxide synthases (NOSs) and aromatic amino acid hydroxylases .

Mode of Action

This compound is a natural precursor of tetrahydrobiopterin (BH4) . BH4 acts as a cofactor for PAH, aiding in the conversion of phenylalanine to tyrosine . It also assists in the conversion of tyrosine to L-dopa by the enzyme tyrosine hydroxylase, and the conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase .

Biochemical Pathways

This compound is involved in the biosynthesis of BH4 . It can be metabolized into BH4 via a salvage pathway . BH4 is essential for the breakdown of phenylalanine and a catalyst of the metabolism of phenylalanine, tyrosine, and tryptophan to precursors of the neurotransmitters dopamine and serotonin .

Pharmacokinetics

This compound, when administered orally, shows dose-related increases in plasma this compound and BH4 . Maximum plasma concentrations are achieved in about 1-2 hours for this compound and about 4 hours for BH4 after oral intake . The pharmacokinetics of plasma this compound and BH4 are similar before and after seven days of repeat daily dosing, indicating little or no drug accumulation . Oral administration of this compound results in higher concentrations of this compound in fasted vs. fed subjects, but overall BH4 plasma exposure following this compound intake increases by 1.7-1.8-fold in fed subjects .

Result of Action

This compound’s action results in a more pronounced increase of intracellular BH4 in target tissues such as liver, kidney, and brain . This leads to a reduction in blood phenylalanine levels, which is beneficial in the management of phenylketonuria (PKU) and other conditions associated with abnormalities involving BH4 .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as diet. For instance, the overall BH4 plasma exposure following this compound intake increases when subjects are fed compared to when they are fasted . This suggests that the absorption and efficacy of this compound can be influenced by the presence of food in the digestive system.

Biochemical Analysis

Biochemical Properties

Sepiapterin can be metabolized into tetrahydrobiopterin (BH4) via a salvage pathway . BH4 is an essential cofactor in humans for the breakdown of phenylalanine and a catalyst of the metabolism of phenylalanine, tyrosine, and tryptophan to precursors of the neurotransmitters dopamine and serotonin . This compound interacts with enzymes such as this compound reductase (SPR), which plays a significant role in the biosynthesis of BH4 .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. For instance, it has been found to have an impact on immune cells such as mast cells, macrophages, and T Cells . It also plays a role in the regulation of nitric oxide synthase (eNOS) activity, which is crucial for endothelial function .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is rapidly absorbed systemically, efficiently transported into cells via active membrane transporters, and rapidly converted intracellularly to BH4 via the pterin salvage pathway . It also influences gene expression, enzyme activation, and binding interactions with biomolecules .

Metabolic Pathways

This compound is involved in the BH4 biosynthesis pathway . It interacts with enzymes such as GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and this compound reductase (SPR), which are involved in the salvage and de novo synthetic pathways of tetrahydrobiopterin .

Transport and Distribution

This compound is rapidly absorbed systemically and is efficiently and preferentially transported into cells via active membrane transporters, such as human Equilibrative Nucleoside Transporter-2 (hENT2) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sepiapterin can be synthesized through various methods. One approach involves the complexation of this compound with triacetyl-beta-cyclodextrin to improve its encapsulation within methoxy-poly(ethylene-glycol)-poly(epsilon-caprolactone) nanoparticles . The process includes spray-drying of this compound and triacetyl-beta-cyclodextrin binary solutions, followed by encapsulation within nanoparticles by nanoprecipitation .

Industrial Production Methods: Industrial production of this compound involves the isolation and purification from natural sources, such as the integument of the lemon mutant of the silkworm, Bombyx mori . The process includes homogenization with ethanol, followed by successive purification steps using column chromatography and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Sepiapterin undergoes various chemical reactions, including reduction and redox cycling. This compound reductase plays a crucial role in the reduction of this compound to tetrahydrobiopterin . Additionally, this compound can mediate chemical redox cycling, generating reactive oxygen species .

Common Reagents and Conditions:

Reduction: this compound reductase, NADPH

Redox Cycling: Bipyridinium herbicides, various quinones

Major Products Formed:

Reduction: Tetrahydrobiopterin

Redox Cycling: Reactive oxygen species

Scientific Research Applications

Sepiapterin has numerous scientific research applications:

Comparison with Similar Compounds

Sepiapterin is often compared with sapropterin, another synthetic form of tetrahydrobiopterin. This compound has been shown to induce larger increases in circulating tetrahydrobiopterin compared to sapropterin . Similar compounds include:

Sapropterin: Used as a cofactor in the synthesis of nitric oxide and the metabolism of phenylalanine.

Tetrahydrobiopterin: A natural cofactor for various enzymatic reactions.

This compound’s uniqueness lies in its higher bioavailability and effectiveness in increasing intracellular tetrahydrobiopterin levels compared to sapropterin .

Biological Activity

Sepiapterin is a naturally occurring compound that plays a crucial role in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor in the metabolism of amino acids and neurotransmitters. This article delves into the biological activity of this compound, focusing on its enzymatic functions, physiological implications, and potential therapeutic applications.

Overview of this compound and Its Role

This compound is primarily known for its involvement in the enzymatic pathway catalyzed by this compound reductase (SPR), which converts this compound to dihydrobiopterin (BH2) using NADPH as a reducing agent. This reaction is pivotal in the salvage pathway for BH4 synthesis, which is vital for the production of nitric oxide (NO) and neurotransmitters such as serotonin and dopamine .

Key Functions of this compound:

- Biosynthesis of Tetrahydrobiopterin (BH4) : Essential for the hydroxylation of phenylalanine to tyrosine.

- Regulation of Nitric Oxide Production : Influences vascular function and neuroprotection.

- Antioxidant Activity : May mitigate oxidative stress in various cellular contexts.

Enzymatic Activity and Mechanism

The primary enzymatic activity associated with this compound involves its reduction to dihydrobiopterin by this compound reductase. The enzyme exhibits a homodimeric structure and is widely distributed across tissues, indicating its fundamental role in various biological processes .

Table 1: Enzymatic Reactions Involving this compound

| Reaction | Enzyme | Product | Co-factors |

|---|---|---|---|

| This compound → Dihydrobiopterin | This compound reductase | Dihydrobiopterin | NADPH |

| Dihydrobiopterin → Tetrahydrobiopterin | Dihydropteridine reductase | Tetrahydrobiopterin | NADH |

Physiological Implications

Research indicates that SPR deficiency can lead to several health issues, including neurological disorders and cardiovascular diseases. The enzyme's activity is closely linked to the regulation of NO synthesis, which is crucial for maintaining vascular health .

Case Studies Highlighting Biological Activity:

- Neurological Disorders : Patients with mutations in the SPR gene exhibit symptoms related to neurotransmitter deficiencies, suggesting a direct link between this compound metabolism and brain function .

- Cardiovascular Health : Inhibition of SPR has been shown to impair endothelial function, highlighting its role in cardiovascular disease management .

Therapeutic Applications

Given its critical role in BH4 synthesis, this compound has garnered attention as a potential therapeutic agent. Clinical studies have explored its use in treating conditions like phenylketonuria (PKU), where BH4 supplementation can enhance residual phenylalanine hydroxylase activity .

Table 2: Clinical Studies on this compound

| Study Focus | Population | Findings |

|---|---|---|

| Pharmacokinetics of this compound | Healthy Volunteers | Rapid absorption and conversion to BH4 |

| Efficacy in PKU Treatment | PKU Patients | Improved metabolic control with this compound |

| Neuroprotection | Animal Models | Reduced oxidative stress in neuronal cells |

Properties

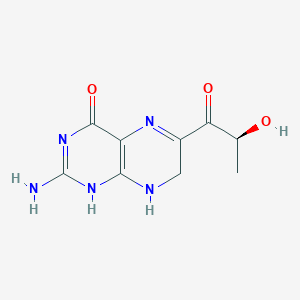

IUPAC Name |

2-amino-6-[(2S)-2-hydroxypropanoyl]-7,8-dihydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,15H,2H2,1H3,(H4,10,11,13,14,17)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVOXUSPXFPWBN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937902 | |

| Record name | Sepiapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sepiapterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17094-01-8 | |

| Record name | Sepiapterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17094-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sepiapterin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sepiapterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sepiapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEPIAPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJQ26KO7HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sepiapterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.